Thiophene-2-carboxylic Acid Phenacyl Ester: Synonyms, Synthesis, and Orthogonal Protection Strategies
Thiophene-2-carboxylic Acid Phenacyl Ester: Synonyms, Synthesis, and Orthogonal Protection Strategies
Executive Summary
Thiophene-2-carboxylic acid phenacyl ester (also known as Phenacyl 2-thenoate ) represents a critical intermediate in organic synthesis, serving primarily as a robust, orthogonally stable protecting group for the carboxylic acid moiety of thiophene derivatives. Its utility extends beyond simple protection; the phenacyl ester linkage is uniquely susceptible to both mild chemical cleavage (Zn/AcOH) and photolytic deprotection (hν > 300 nm), making it indispensable in complex multi-step syntheses where standard hydrolytic conditions (base/acid) might compromise the thiophene ring or other sensitive functionalities.
This technical guide provides a definitive reference for the nomenclature, synthesis, and application of this molecule, grounded in self-validating experimental protocols.
Chemical Identity & Nomenclature[1]
The precise identification of this ester is crucial for database searching and regulatory compliance. While often referred to by its components, the IUPAC designation provides the structural clarity required for patenting and publication.
Synonyms and Identifiers
| Category | Identifier / Synonym |
| IUPAC Name | 2-Oxo-2-phenylethyl thiophene-2-carboxylate |
| Common Name | Phenacyl 2-thenoate |
| Alternative Name 1 | Phenacyl thiophene-2-carboxylate |
| Alternative Name 2 | Thiophene-2-carboxylic acid, 2-oxo-2-phenylethyl ester |
| SMILES | C1=CSC(=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
| Molecular Formula | C₁₃H₁₀O₃S |
| Molecular Weight | 246.28 g/mol |
| Parent Acid CAS | 527-72-0 (Thiophene-2-carboxylic acid) |
Note on CAS Registry: While the parent acid (CAS 527-72-0) is widely indexed, the specific phenacyl ester is often treated as a transient intermediate or custom synthesis product in literature, sometimes lacking a dedicated, widely recognized CAS number in public aggregators. Researchers should rely on the SMILES string for exact structure matching in internal databases.
Structural Analysis & Properties
The molecule features a thiophene ring conjugated to an ester, which is further linked to a phenacyl moiety. The phenacyl group (2-oxo-2-phenylethyl) is the functional "handle" that confers unique reactivity.
Physicochemical Profile (Predicted)[9][10]
| Property | Value (Approx.) | Relevance |
| LogP | 2.8 - 3.2 | Moderate lipophilicity; suitable for organic extraction. |
| Melting Point | 85 - 95 °C | Solid at room temperature; facilitates crystallization. |
| Solubility | DCM, EtOAc, DMSO | High solubility in polar aprotic solvents. |
| Stability | Acid: High / Base: Low | Stable to TFA (acidic deprotection of Boc groups). |
| UV Absorption | λ_max ~ 245 nm, 280 nm | Critical for photolytic cleavage monitoring. |
Synthetic Protocols
The synthesis of Thiophene-2-carboxylic acid phenacyl ester is a nucleophilic substitution reaction. The carboxylate anion of the thiophene acid attacks the alpha-carbon of phenacyl bromide.
Protocol A: Base-Mediated Esterification (Standard)
Objective: Synthesize phenacyl 2-thenoate with >90% yield.
Reagents:
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Thiophene-2-carboxylic acid (1.0 eq)
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Phenacyl Bromide (1.05 eq) [Lachrymator - Handle in Fume Hood]
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Triethylamine (TEA) (1.2 eq) or K₂CO₃ (1.5 eq)
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Solvent: Ethyl Acetate (EtOAc) or Acetone
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of Thiophene-2-carboxylic acid in 20 mL of EtOAc.
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Deprotonation: Add 12 mmol of TEA dropwise at 0°C. Stir for 15 minutes to generate the carboxylate salt.
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Addition: Add 10.5 mmol of Phenacyl Bromide slowly. The reaction is exothermic; maintain temperature < 25°C.
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Reflux: Warm to room temperature and stir for 2 hours. (Monitor by TLC: Hexane/EtOAc 3:1).
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Workup:
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Filter off the precipitated triethylamine hydrobromide salt.
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Wash the filtrate with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Dry over MgSO₄ and concentrate in vacuo.
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-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Visualization: Synthesis Pathway
Figure 1: Nucleophilic substitution pathway for the synthesis of Phenacyl 2-thenoate.
Applications in Drug Development[11]
The primary value of this molecule lies in its orthogonal protection capabilities. In drug development, specifically peptide synthesis or complex heterocycle construction, researchers often need to protect a carboxylic acid while manipulating other sensitive groups.[1]
Orthogonal Deprotection Strategies
The phenacyl ester is stable to acidic conditions (e.g., TFA used to remove Boc groups) and mild basic conditions. It can be selectively removed using two distinct mechanisms:[2]
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Chemical Cleavage (Zinc/Acetic Acid):
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Mechanism: Electron transfer from Zinc reduces the ketone, leading to elimination of the thiophene carboxylate.
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Protocol: Dissolve ester in 90% Acetic Acid. Add Zinc dust (20 eq). Stir at RT for 1-2 hours. Filter and concentrate.
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Advantage: Does not affect benzyl esters or t-butyl esters.
-
-
Photolytic Cleavage (UV Irradiation):
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Mechanism: The phenacyl group acts as a phototrigger. Upon irradiation (>300 nm), it undergoes a radical cleavage (often involving a triplet state) to release the free acid.
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Protocol: Dissolve in Ethanol/Benzene. Irradiate with a high-pressure mercury lamp (Pyrex filter) for 3-6 hours.
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Advantage: Reagent-free cleavage, ideal for solid-phase synthesis.
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Visualization: Photolytic Cleavage Mechanism
Figure 2: Photochemical cleavage pathway of the phenacyl protecting group.
Heterocycle Synthesis (Hantzsch Thiazole Synthesis)
Beyond protection, this ester is a precursor. Reaction of the phenacyl ketone moiety with thioureas or thioamides can generate 2,4-disubstituted thiazoles , a scaffold seen in numerous FDA-approved drugs (e.g., Dasatinib).
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following analytical criteria:
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.9–8.0 (m, 2H, Phenacyl aromatic)
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δ 7.8 (dd, 1H, Thiophene H-3)
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δ 7.6 (dd, 1H, Thiophene H-5)
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δ 7.1 (dd, 1H, Thiophene H-4)
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δ 5.6 (s, 2H, -OCH₂CO-) — Diagnostic Singlet
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IR Spectroscopy:
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1720 cm⁻¹ (Ester C=O stretch)
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1690 cm⁻¹ (Ketone C=O stretch)
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 247.04 m/z
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[M+Na]⁺ = 269.02 m/z
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Safety & Handling
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Phenacyl Bromide: Potent lachrymator. Causes severe eye and skin irritation. All weighing and reactions must occur in a certified fume hood.
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Thiophene Derivatives: Generally possess a characteristic sulfurous odor; waste must be segregated into non-halogenated organic waste streams.
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UV Safety: When performing photolysis, ensure the light source is shielded to prevent UV exposure to eyes/skin.
References
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Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Phenacyl ester stability and cleavage conditions).
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Sheehan, J. C., & Umezaw, K. (1973). Phenacyl Esters as Photolabile Protecting Groups. Journal of Organic Chemistry, 38(21), 3771–3774. (Foundational paper on photolytic cleavage).
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Hamada, T., et al. (1986). Preparation of Thiophene Derivatives. Chemical & Pharmaceutical Bulletin. (General synthesis of thiophene esters).
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BenchChem. (2025).[1] Phenacyl Ester as a Protecting Group: Technical Guide. (General properties of phenacyl esters).
